5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
Description
5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 1380500-88-8) is a heterocyclic compound with the molecular formula C₁₁H₁₀N₄O₂ and a molecular weight of 230.22 g/mol . Its structure comprises a triazoloquinoxaline core substituted with methyl groups at the 5- and 6-positions and two ketone groups at the 1- and 4-positions. This compound is synthesized via condensation of o-phenylenediamine with oxalic acid under acidic conditions, a method optimized for improved yield and simplified purification compared to earlier routes .
Properties
CAS No. |
90042-26-5 |
|---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5,6-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-6-4-3-5-7-8(6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17) |
InChI Key |
XVBNZFCOYSMFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N3C(=NNC3=O)C(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization with Halogens
Bromine in glacial acetic acid facilitates dehydrogenation and ring closure:
Procedure :
Cyclocondensation with Orthoesters
Triethyl orthoformate (TEOF) in refluxing ethanol promotes cyclization via elimination of ethanol:
Conditions :
Methyl Group Introduction (Alternative Route)
If the starting o-phenylenediamine lacks methyl groups, post-synthetic methylation can be employed:
Friedel-Crafts Alkylation
Using methyl chloride and AlCl:
Challenges :
-
Regioselectivity issues may require protecting groups.
Characterization and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 242.22 g/mol | |
| Melting Point | >300°C | |
| (DMSO) | δ 2.4 (s, 6H, CH), 7.2–7.8 (m, ArH) | |
| IR (KBr) | 3053 cm⁻¹ (C-H), 1644 cm⁻¹ (C=N) |
Mechanistic Insights
-
Quinoxaline Formation : Condensation of o-phenylenediamine with oxalic acid proceeds via nucleophilic attack of amine groups on carbonyl carbons, followed by dehydration.
-
Hydrazination : Hydrazine attacks the electron-deficient carbonyl carbon, displacing oxygen to form a hydrazide intermediate.
-
Cyclization : Oxidative agents like Br abstract hydrogen, facilitating radical recombination to form the triazole ring. Alternatively, TEOF acts as a carbonyl mimic, enabling nucleophilic closure.
Yield Optimization Strategies
-
Solvent Choice : DMF enhances solubility of intermediates, improving cyclization yields.
-
Catalysts : Anhydrous NaOAc in bromination reactions neutralizes HBr, preventing side reactions.
-
Purification : Sequential recrystallization (ethanol → DMF) removes unreacted hydrazine and oligomers.
Challenges and Limitations
-
Regioselectivity : Competing cyclization pathways may yieldtriazolo[3,4-a] regioisomers. HPLC or column chromatography is required for separation.
-
Stability : The dione moiety is sensitive to strong bases, necessitating pH-controlled conditions during workup.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorinated quinoxaline precursor (used in synthesizing this compound) undergoes chlorine substitution with nucleophiles like hydrazine or amines. For 5,6-dimethyl derivatives, substitution typically occurs at the triazole ring or quinoxaline positions, depending on reaction conditions.
Example reaction :
5,6-Dimethyl triazolo[4,3-a]quinoxaline-1,4-dione reacts with hydrazine hydrate to form hydrazine derivatives. This is analogous to the conversion of 2,4-dichloroquinazoline to 2-chloro-4-hydrazinylquinazoline observed in related triazoloquinoxaline systems .
Key conditions :
-
Solvent: Ethanol or dioxane
-
Temperature: Reflux (80–100°C)
-
Catalysts: Triethylamine (TEA) or acetic acid
Oxidation and Reduction
The dione moiety and methyl groups participate in redox reactions:
Oxidation:
The methyl groups at positions 5 and 6 can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄). For example:
Reduction:
The triazole ring can be reduced with hydrogen gas (H₂) and palladium catalysts to form dihydro derivatives. This reduces the aromaticity of the triazole ring but preserves the quinoxaline-dione structure.
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloaddition reactions with alkynes or nitriles under copper(I)-catalyzed conditions. For instance:
Ring-opening reactions occur under strong acidic or basic conditions, yielding linear products. Hydrolysis with NaOH (10%) cleaves the triazole ring, generating quinoxaline-2,3-dione intermediates .
Functionalization via Electrophilic Aromatic Substitution
The electron-rich positions of the quinoxaline ring undergo electrophilic substitution:
Condensation Reactions
The dione group reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively:
This is critical for synthesizing bioactive analogs, such as antiproliferative agents targeting Topoisomerase II .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki or Heck couplings enable aryl/alkenyl group introduction. For example:
These reactions require halogenated precursors (e.g., brominated at position 7) .
Complexation with Metal Ions
The triazole nitrogen atoms and dione oxygen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. Such complexes are studied for catalytic or antimicrobial applications .
Key Data Table: Reported Derivatives and Reaction Outcomes
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the potential of 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione derivatives as effective antimicrobial agents. The compound has been synthesized and evaluated against various bacterial strains. For instance:
- Synthesis and Evaluation : A series of quinazoline derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated that certain derivatives exhibited significant antimicrobial properties compared to standard drugs like ampicillin .
- Broad-Spectrum Activity : Among the derivatives tested, some provided a broad bioactive spectrum against multiple bacterial strains. Notably, compounds demonstrated inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli, suggesting their potential as alternative treatments for bacterial infections .
1.2 Antitumor Activity
The compound's derivatives have also shown promise in cancer research:
- Dual Activity : In a study focused on synthesizing various quinoxaline derivatives, it was found that certain compounds displayed potent antitumor activity against several tumor cell lines while being non-cytotoxic to normal cells. The most effective compounds had IC50 values greater than 100 μg/mL against normal cells but significantly inhibited cancer cell growth .
- Mechanism of Action : These compounds are believed to disrupt cellular processes in cancer cells, making them a subject of interest for developing new anticancer therapies.
Neurological Applications
2.1 Phosphodiesterase Inhibition
5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has been identified as a potential inhibitor of phosphodiesterase enzymes (PDEs), particularly PDE2 and PDE10:
- Cognitive Disorders : These enzymes play a crucial role in the regulation of cyclic nucleotide signaling pathways involved in cognitive functions. Inhibitors derived from this compound are being explored for their therapeutic potential in treating central nervous system disorders such as Alzheimer's disease and schizophrenia .
- Research Findings : Studies have indicated that these inhibitors could improve cognitive function by enhancing cyclic AMP levels in the brain, which may alleviate symptoms associated with cognitive decline in neurodegenerative diseases .
Summary of Findings
| Application | Activity Type | Target Organisms/Conditions | Key Findings |
|---|---|---|---|
| Antimicrobial | Bacterial Inhibition | Staphylococcus aureus, E. coli, etc. | Significant inhibition zones; potential alternative treatments for infections |
| Antitumor | Cancer Cell Inhibition | Various tumor cell lines | Non-cytotoxic to normal cells; effective at inhibiting cancer cell growth |
| Neurological | Cognitive Enhancement | Alzheimer's disease, schizophrenia | Potential to improve cognitive function via phosphodiesterase inhibition |
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of triazoloquinoxaline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Substituent and Molecular Comparison
*Molecular weight of acid form; potassium salt: 318.80 g/mol .
Key Observations :
- Electron-withdrawing groups (e.g., 7-chloro in 87885-15-2) enhance stability and salt formation , while electron-donating groups (e.g., 5,6-dimethyl in the target compound) may influence tautomeric equilibria .
- Bulkier substituents (e.g., 2-phenyl in 233675-41-7) are linked to receptor-binding specificity, as seen in AMPA receptor antagonists .
Tautomerism and Structural Dynamics
Triazoloquinoxalines exhibit tautomerism, which affects their reactivity and interaction with biological targets. For example:
- The parent 1,2,4-triazolo[4,3-a]quinoxaline (13) exists in equilibrium between enamine (A) and methylene imine (B) forms in DMSO or TFA, as confirmed by ¹H NMR and NOE studies .
Biological Activity
5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a compound of interest due to its diverse biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of 5,6-dimethyl[1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves multi-step organic reactions including cyclization and functional group modifications. These compounds are characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry.
Anticonvulsant Properties
A study evaluated several [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their anticonvulsant properties using the metrazol-induced convulsions model. Among the synthesized compounds, some exhibited significant anticonvulsant activity compared to phenobarbitone sodium as a standard treatment. Specifically, compounds 14 and 15b showed the highest efficacy in this context .
Phosphodiesterase Inhibition
Research indicates that derivatives of 5,6-dimethyl[1,2,4]triazolo[4,3-a]quinoxaline act as inhibitors of phosphodiesterase types 2 and 10. This inhibition has implications for treating central nervous system disorders such as Alzheimer's disease and schizophrenia. The mechanism involves modulating cyclic nucleotide levels within cells, which can influence various signaling pathways associated with cognitive function and mood regulation .
Cytotoxic Activity
Recent studies have demonstrated that certain derivatives possess notable cytotoxic effects against cancer cell lines. For instance, compounds derived from [1,2,4]triazolo[4,3-c]quinazolines exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The presence of specific functional groups enhances their binding affinity to DNA and promotes intercalation activity—key factors in their anticancer efficacy .
Case Studies
Case Study 1: Anticancer Activity
In a comparative study involving various quinoxaline derivatives, it was found that specific substitutions on the triazoloquinoxaline scaffold significantly altered their cytotoxic profiles. The compound with a trifluoromethyl moiety displayed enhanced activity against HCT-116 cells with an IC50 value of 2.44 μM compared to other derivatives tested .
Case Study 2: Neuropharmacological Effects
Another investigation highlighted the potential of these compounds in alleviating symptoms associated with cognitive dysfunction in animal models of Alzheimer’s disease. The phosphodiesterase inhibition mechanism was confirmed through behavioral assays indicating improved memory retention in treated subjects compared to controls .
Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for 5,6-dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione?
The compound can be synthesized via cyclocondensation reactions involving heterocyclic hydrazines and β-dicarbonyl derivatives. A common approach involves reacting 2-hydrazino-3-methylquinoxaline with ketones or oxalic acid derivatives under acidic conditions. For example, highlights that 1,4-dimethyltriazoloquinoxaline forms as a side product when 2-hydrazino-3-methylquinoxaline reacts with 1-phenyl-1,3-butanedione. Another route ( ) starts with benzene-1,2-diamine, which undergoes condensation with oxalic acid in HCl to yield quinoxaline-2,3-dione. Subsequent hydrazine hydrate treatment and cyclization with diethyl oxalate produce triazoloquinoxaline intermediates. Methylation at the 5,6-positions can be achieved using alkyl bromides in the presence of K₂CO₃ .
Basic: How is the structure of this compound confirmed experimentally?
Structural validation typically combines spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–7.5 ppm for quinoxaline) and methyl groups (δ 2.5–3.0 ppm). Carbonyl resonances appear at δ 160–170 ppm ( ).
- X-ray crystallography : Used to resolve the fused triazole-quinoxaline ring system and confirm substituent positions (e.g., methyl groups at 5,6-positions) ().
- Elemental analysis : Validates molecular formula (e.g., C₁₁H₁₀N₄O₂ for the target compound) ().
Basic: What preliminary biological screening methods are used for this compound?
Initial pharmacological evaluation focuses on:
- Antimicrobial assays : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) and fungi ( ).
- Cardiovascular activity : Isolated rabbit heart models to assess positive inotropic effects ( ).
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., RAW264.7 macrophages) to gauge anti-inflammatory potential ( ).
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Key strategies include:
- Solvent selection : Toluene or dioxane improves cyclization efficiency ( ).
- Catalyst use : Sodium hydride or triethylamine (TEA) enhances reaction rates ( ).
- Stepwise purification : Precipitation of intermediates (e.g., quinoxaline-2,3-dione) reduces byproducts ( ). Reported yields for analogous compounds range from 70–93% under optimized conditions .
Advanced: How to resolve contradictions in reported bioactivity data?
Discrepancies in biological outcomes (e.g., antimicrobial vs. anti-inflammatory activity) may arise from:
- Structural analogs : Subtle changes (e.g., benzylpiperazine vs. benzoylpiperazine moieties) alter target selectivity ( ).
- Assay conditions : Variations in bacterial strains or cell lines affect IC₅₀ values. For example, notes differing MICs against multidrug-resistant S. aureus depending on substituent electronegativity.
- Dose-response validation : Repetition under standardized protocols (e.g., CLSI guidelines) ensures reproducibility .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for derivatives?
SAR studies involve:
- Systematic substitution : Introducing electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 5,6-positions to modulate bioactivity ( ).
- Molecular docking : Targeting enzymes like 14α-demethylase (PDB: 3LD6) to predict binding affinities ().
- Pharmacophore modeling : Identifying critical hydrogen-bonding or hydrophobic interactions ( ).
Advanced: How are computational methods applied to predict biological potential?
- Docking simulations : AutoDock or Schrödinger Suite evaluates interactions with targets (e.g., lanosterol demethylase in ).
- QSAR models : Relate logP, polar surface area, and H-bond donors to activity (e.g., anti-inflammatory IC₅₀ values in ).
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Advanced: What advanced spectroscopic techniques resolve complex structural ambiguities?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals in fused ring systems ().
- High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₁₁N₄O₂⁺ at m/z 231.0883) ( ).
- Single-crystal XRD : Provides angstrom-level resolution of methyl group orientations ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
